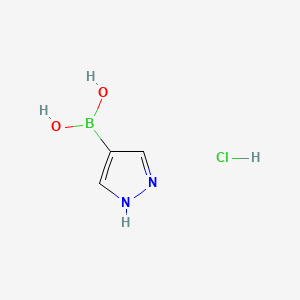

(1H-Pyrazol-4-yl)boronic acid hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound (1H-Pyrazol-4-yl)boronic acid hydrochloride is systematically named 1H-pyrazol-4-ylboronic acid;hydrochloride under IUPAC guidelines. This nomenclature reflects its core structure: a pyrazole ring substituted with a boronic acid group at the 4-position, combined with a hydrochloride salt. The CAS Registry Number assigned to this compound is 1256346-38-9 , which is universally recognized for regulatory and commercial identification.

The molecular formula is C₃H₆BClN₂O₂ , with a molecular weight of 148.36 g/mol . The structural integrity of the compound is validated by its SMILES notation (B(C1=CNN=C1)(O)O.Cl ) and InChIKey (CRKPOXLJKQYRQE-UHFFFAOYSA-N ), which encode its atomic connectivity and stereochemical details.

Structural Relationship to Parent Boronic Acids and Pyrazole Derivatives

This compound belongs to the boronic acid family, characterized by a boron atom bonded to two hydroxyl groups and an aromatic heterocycle. Its parent boronic acid, 1H-pyrazole-4-boronic acid (CAS 763120-58-7), lacks the hydrochloride moiety and has the formula C₃H₅BN₂O₂ . The addition of hydrochloric acid results in protonation, forming the stable salt variant.

The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms. Substituents on the pyrazole core influence reactivity and electronic properties. Comparative structural features are summarized below:

| Property | This compound | Parent Boronic Acid (1H-Pyrazole-4-boronic Acid) |

|---|---|---|

| Molecular Formula | C₃H₆BClN₂O₂ | C₃H₅BN₂O₂ |

| Molecular Weight | 148.36 g/mol | 111.90 g/mol |

| CAS Number | 1256346-38-9 | 763120-58-7 |

| Key Functional Groups | Boronic acid, hydrochloride salt | Boronic acid, free acid form |

Derivatives of this compound, such as 1-methyl-1H-pyrazole-4-boronic acid (CAS 847818-55-7), highlight the versatility of the pyrazole-boronic acid scaffold in medicinal chemistry. Structural modifications at the 1-position of the pyrazole ring alter steric and electronic profiles, enabling tailored applications in Suzuki-Miyaura couplings.

Properties

IUPAC Name |

1H-pyrazol-4-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-1-5-6-2-3;/h1-2,7-8H,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKPOXLJKQYRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNN=C1)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681674 | |

| Record name | 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-38-9 | |

| Record name | Boronic acid, B-1H-pyrazol-4-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Scope

The method disclosed in CN104478917A involves a one-pot lithiation-boronation of 1-substituted-4-bromopyrazoles. The reaction proceeds via lithium-halogen exchange using hexyllithium at cryogenic temperatures (-70°C to -80°C), followed by boronation with tripropoxy-boron or trimethyl borate. Subsequent transesterification with tetramethyl ethylene ketone yields pinacol boronate esters, which are hydrolyzed to boronic acids and treated with HCl to form the hydrochloride salt.

Key Steps:

-

Lithiation: 1-Substituted-4-bromopyrazole reacts with hexyllithium in tetrahydrofuran (THF) at -70°C.

-

Boronation: Addition of tripropoxy-boron (1.2 eq) forms a boron intermediate.

-

Transesterification: Tetramethyl ethylene ketone (1.3 eq) converts the intermediate into a pinacol ester.

-

Acidification: Hydrolysis with glacial acetic acid and neutralization with sodium carbonate, followed by HCl treatment, yields the hydrochloride.

Example:

1-(Tetrahydropyran-4-yl)-4-bromopyrazole (123.3 g, 0.536 mol) reacted with hexyllithium (0.8 mol) and tripropoxy-boron (0.64 mol) yielded 122 g (82%) of pinacol boronate ester. Acidification with HCl generated the hydrochloride with >98% purity.

Multi-Step Synthesis from Malonaldehyde

Four-Step Process for Unsubstituted Derivatives

CN114380853A outlines a four-step synthesis starting from malonaldehyde:

-

Protective Bromination: Malonaldehyde reacts with ethylene glycol and N-bromosuccinimide (NBS) to form a brominated acetal.

-

Methyl Vulcanization: Sodium methyl mercaptide substitutes the bromine, introducing a thioether group.

-

Cyclization: Hydrazine sulfate facilitates pyrazole ring formation.

-

Boronation: Diamyl diboron and palladium triphenylphosphine chloride introduce the boronic acid group.

Data Table 1: Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Bromination | NBS, benzoyl peroxide | 40–70°C | 65% |

| Cyclization | Hydrazine sulfate | 20–70°C | 58% |

| Boronation | Diamyl diboron, Pd(PPh₃)₄ | 50–90°C | 45% |

Final acidification with HCl afforded the hydrochloride, though yields were moderate (45–60%) due to side reactions during cyclization.

Palladium-Catalyzed Coupling of Halogenated Pyrazoles

Suzuki-Miyaura Approach for Boc-Protected Intermediates

CN110698506A utilizes a palladium-catalyzed coupling between 1-Boc-4-iodopyrazole and pinacol diboron. The reaction proceeds in the presence of potassium carbonate and PdCl₂(PPh₃)₂ at 80°C, achieving 87% yield of the pinacol ester. Subsequent Boc deprotection with HCl yields the hydrochloride.

Reaction Equation:

Optimization Insights:

-

Catalyst Loading: 2 mol% PdCl₂(PPh₃)₂ minimized side products.

-

Solvent: Dimethoxyethane (DME) improved solubility vs. THF.

-

Workup: Petroleum ether crystallization achieved 99% HPLC purity.

Post-Synthetic Acidification Strategies

Hydrochloride Formation from Boronic Acids

While patents focus on boronate esters, PubChem data confirms that treating (1H-Pyrazol-4-yl)boronic acid with HCl yields the hydrochloride. Standard protocol involves:

-

Dissolving the boronic acid in anhydrous THF.

-

Adding concentrated HCl (2 eq) at 0°C.

-

Stirring for 12 hours, followed by filtration and drying.

Purity Considerations:

-

Excess HCl must be removed via azeotropic distillation with toluene.

-

NMR analysis (e.g., δ=7.77 ppm for pyrazole protons) confirms structure.

Comparative Analysis of Methodologies

Data Table 2: Method Comparison

Key Findings:

-

Lithiation-Boronation offers high yields but requires cryogenic conditions.

-

Palladium-Catalyzed Methods are efficient but depend on halogenated precursors.

-

Malonaldehyde Routes are less efficient but avoid pre-functionalized pyrazoles.

Chemical Reactions Analysis

Types of Reactions: (1H-Pyrazol-4-yl)boronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert this compound into other boronic acid derivatives.

Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole boronic esters .

Scientific Research Applications

Chemistry: (1H-Pyrazol-4-yl)boronic acid hydrochloride is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules.

Industry: Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it a valuable reagent in various manufacturing processes .

Mechanism of Action

The mechanism of action of (1H-Pyrazol-4-yl)boronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the activation of the boronic acid group, followed by transmetalation and reductive elimination steps to form the desired product .

Comparison with Similar Compounds

1-(2-Chlorophenyl)pyrazole-4-boronic Acid

- Structure : Molecular formula C₉H₈BClN₂O₂ (MW: 222.437), featuring a 2-chlorophenyl substituent on the pyrazole ring .

- Synthesis : Likely synthesized via Suzuki-Miyaura coupling, a common method for aryl boronic acid derivatives.

- However, its larger size may reduce solubility compared to the unsubstituted pyrazole variant .

(1-Methyl-1H-pyrazol-4-yl)boronic Acid

- Structure : Molecular formula C₄H₇BN₂O₂ (MW: 139.95), with a methyl group replacing the hydrogen at the pyrazole 1-position .

- Synthesis : Prepared via palladium-catalyzed cross-coupling (e.g., with Pd(PPh₃)₄ or XPhos), similar to methods for related boronic acids .

- This modification is advantageous in cancer research, where stability under physiological conditions is critical .

Dipeptidyl Boronic Acids

- Structure : Peptide-linked boronic acids (e.g., compounds 15–17 in ), with molecular weights varying based on peptide chains.

- Synthesis : Synthesized via acidic saponification of peptide esters followed by transesterification. These steps are more complex than the Ugi multi-component reactions used for (1H-pyrazol-4-yl)boronic acid derivatives .

- Applications : Used as proteasome inhibitors (e.g., bortezomib analogs), but their peptide bonds confer poor pharmacokinetic properties, unlike the simpler pyrazole-based compound .

Proteasome Inhibition Selectivity

Boronic acids with aromatic substituents, such as phenyl or pyrazole groups, exhibit selective inhibition of proteasomes with boronic acid moieties. (1H-Pyrazol-4-yl)boronic acid hydrochloride shares this selectivity, as demonstrated by studies showing that boronic acid-containing inhibitors (e.g., bortezomib) are antagonized by compounds like EGCG only when the boronic acid group is present .

Anticancer Activity

Pyrazole-boronic acid hybrids show promise in glioblastoma research. The pyrazole ring may enhance DNA intercalation or kinase inhibition compared to phenyl-substituted analogs.

Enzyme Inhibition (HDAC/RPD3)

Phenyl boronic acids, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, inhibit fungal histone deacetylases (HDACs) at low micromolar concentrations . The pyrazole analog may exhibit similar efficacy, with its heterocyclic structure offering unique hydrogen-bonding interactions.

Physicochemical and Pharmacokinetic Properties

Biological Activity

(1H-Pyrazol-4-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its role as a pharmacological tool in the development of inhibitors for various therapeutic targets, including kinases and other enzymes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C3H6BClN2O2, with a molecular weight of 140.35 g/mol. It typically appears as a white to off-white crystalline powder, soluble in water and organic solvents.

This compound functions primarily as a reversible inhibitor of certain enzymes, including kinases. The boronic acid group allows for the formation of covalent bonds with target proteins, which can modulate their activity. This compound has been shown to inhibit various kinases such as:

- VEGF (Vascular Endothelial Growth Factor)

- Aurora Kinase

- Rho Kinase (ROCK)

- Janus Kinase 2 (JAK2)

- c-MET

These interactions are crucial for therapeutic applications in cancer treatment and other diseases where these pathways are dysregulated .

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. For instance, it has been shown to exhibit significant antiproliferative effects against various cancer cell lines through its inhibition of Aurora kinase, which is vital for mitosis.

Table 1: Anticancer Activity Against Various Cell Lines

Inhibition of Kinases

The compound's ability to inhibit kinases makes it a valuable candidate in drug discovery. Research has demonstrated its effectiveness in inhibiting JAK2, which is implicated in several hematological malignancies.

Table 2: Inhibition Potency of Kinases

Case Studies

- Aurora Kinase Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the discovery of novel Aurora kinase inhibitors derived from pyrazole scaffolds, including this compound. The results indicated that these compounds could effectively reduce tumor growth in xenograft models .

- JAK2 Inhibition in Myeloproliferative Neoplasms : Another investigation focused on the application of this compound in treating myeloproliferative neoplasms by inhibiting JAK2 signaling pathways. The study reported significant reductions in cell viability and proliferation rates in affected cell lines .

Safety and Toxicity

While promising, the safety profile of this compound must be considered. Toxicity studies indicate moderate skin and eye irritation potential; thus, appropriate handling precautions are recommended .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for (1H-Pyrazol-4-yl)boronic acid hydrochloride, and how can purity be optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling precursors, with cooling to 0°C and pH adjustment (~6) during workup to precipitate the product . Purification via recrystallization or column chromatography is critical. Solubility in water is limited, so methanol or DMSO may be used for dissolution . Purity ≥95% can be achieved by verifying NMR (¹H/¹³C) and HPLC retention times against known standards .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the boronic acid moiety. Hygroscopicity necessitates desiccated conditions . Stability tests under varying temperatures (e.g., 25°C vs. 4°C) should be conducted to confirm degradation rates .

Q. What are its primary applications in organic synthesis?

- Methodological Answer : It serves as a key intermediate in Suzuki-Miyaura cross-couplings for biaryl bond formation, particularly in constructing pyrazole-containing pharmacophores . The boronic acid group enables selective functionalization of aromatic systems, useful in drug discovery .

Advanced Research Questions

Q. How can researchers address contradictions in reported melting points or solubility data?

- Methodological Answer : Discrepancies (e.g., melting points ranging 141–250°C) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to characterize thermal behavior and Karl Fischer titration to assess hydration levels . Cross-validate with X-ray crystallography (e.g., SHELX refinement) to confirm crystal packing .

Q. What strategies improve the stability of boronic acid derivatives during catalytic reactions?

- Methodological Answer : Replace pinacol esters with diethanolamine (DEA) boronic esters, which offer enhanced air stability and solubility in polar solvents . For acid-sensitive reactions, buffered conditions (pH 6–7) or chelating agents can mitigate protodeboronation .

Q. How can this compound be utilized in developing fluorescence-based biosensors?

- Methodological Answer : Its boronic acid group binds diols (e.g., saccharides), enabling sensor design for neurotransmitter monitoring. Couple with fluorophores like dansyl or pyrene, and validate binding constants (Kd) via fluorescence quenching assays .

Q. What analytical techniques resolve structural ambiguities in boronic acid derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹¹B NMR are critical for confirming boronic acid identity. For stereochemical analysis, use circular dichroism (CD) or X-ray diffraction with SHELXL refinement .

Q. How does protodeboronation impact reaction yields, and how can it be minimized?

- Methodological Answer : Protodeboronation under acidic/oxidative conditions leads to aryl byproducts. Radical scavengers (e.g., TEMPO) or low-temperature reaction setups can suppress this. Monitor via LC-MS for real-time degradation profiling .

Key Research Gaps and Recommendations

- Mechanistic Studies : Explore radical intermediates in protodeboronation using EPR spectroscopy .

- Sensor Development : Optimize boronic acid-diol binding kinetics for in vivo neurotransmitter tracking .

- Polymorphism Control : Screen crystallization solvents (e.g., EtOAc vs. MeCN) to isolate stable polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.